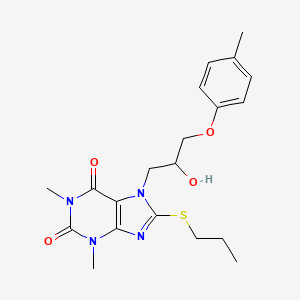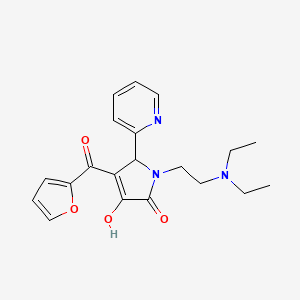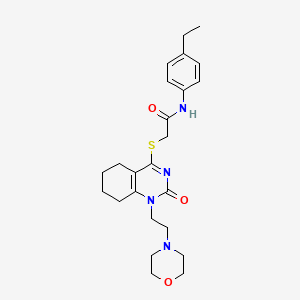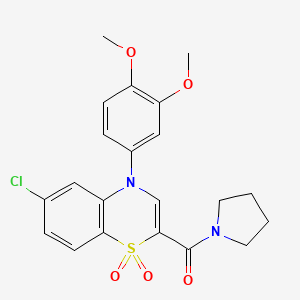
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis
Research has led to the development of new synthetic routes for related quinazoline dione compounds. For instance, Tran et al. (2005) described a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid. This process involves high-yielding steps, including the generation of a dianion of urea and intramolecular nucleophilic displacement, to form the quinazolinedione ring (Tran et al., 2005).
Anticancer Activity
Kumar and Sharma (2022) synthesized N-substituted indole derivatives, leading to compounds with significant anticancer activity against the MCF-7 human breast cancer cell line. The study highlights the synthesis process and the potential therapeutic applications of such compounds (Kumar & Sharma, 2022).
Hypotensive Agents
Eguchi et al. (1991) explored the synthesis of quinazoline dione derivatives as hypotensive agents. Their study indicated that certain compounds exhibited significant activity in relaxing blood vessels, contributing to their potential as hypotensive agents (Eguchi et al., 1991).
Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) investigated the structure of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Their research provides insight into the molecular structure and interactions of these compounds, which could be crucial for developing new herbicides or antimicrobial agents (Li et al., 2005).
Chemical Fixation of CO2
Kimura et al. (2012) described an efficient catalytic process for the chemical fixation of CO2 with 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones. This approach not only contributes to the green synthesis of these compounds but also addresses environmental concerns by utilizing CO2 (Kimura et al., 2012).
Eigenschaften
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-11-12(5-6-16(15)22)18(26)24-9-7-13(8-10-24)25-19(27)14-3-1-2-4-17(14)23-20(25)28/h1-6,11,13H,7-10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNRHDZYOQPVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)



![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2562882.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)
![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)

